molecular formula C10H9NOS B8445056 4-methyl-1-(3-thienyl)pyridin-2(1H)-one

4-methyl-1-(3-thienyl)pyridin-2(1H)-one

Cat. No. B8445056
M. Wt: 191.25 g/mol
InChI Key: HXWPCBCBTKKLII-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A mixture of 2-hydroxy-4-methylpyridine (1.5 g, 14 mmol), 3-bromothiophene (4.5 g, 28 mmol), copper (I) iodide (0.27 g, 1.4 mmol), and potassium carbonate (1.9 g, 14 mmol) in N,N-dimethylformamide (30 mL) is heated in a 150° C. oil bath for 6 hours. After cooling to room temperature, the reaction mixture is diluted with 20% aqueous ammonium hydroxide solution and extracted 3× with diethyl ether. The combined extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give a crude oil, which is purified by flash chromatography (ethyl acetate/hexanes) to give 4-methyl-1-(3-thienyl)pyridin-2(1H)-one (0.79 g, 29%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.Br[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[OH-].[NH4+].[Cu]I>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]([C:10]2[CH:14]=[CH:13][S:12][CH:11]=2)[C:2](=[O:1])[CH:7]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=NC=CC(=C1)C
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper (I) iodide
Quantity
0.27 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude oil, which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(N(C=C1)C1=CSC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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